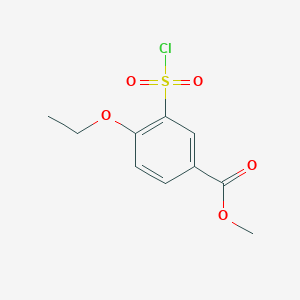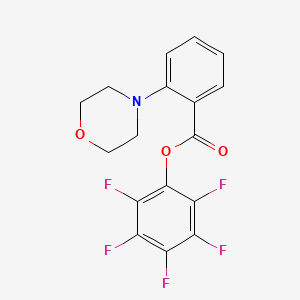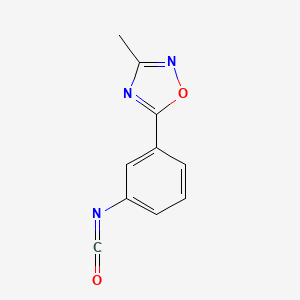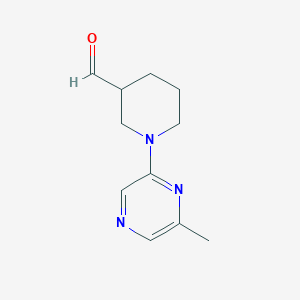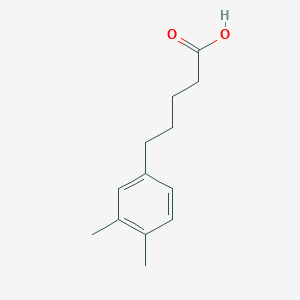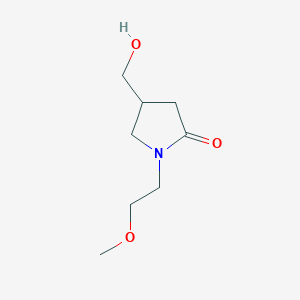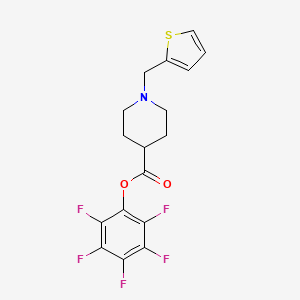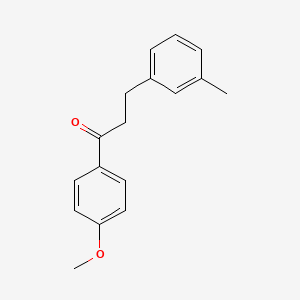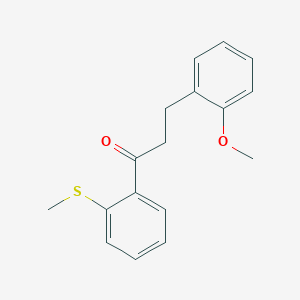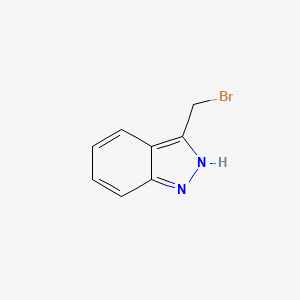
3-(Bromomethyl)-1H-indazole
Overview
Description
3-(Bromomethyl)-1H-indazole: is an organic compound belonging to the indazole family, characterized by a bromomethyl group attached to the third position of the indazole ring. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 1H-indazole: The synthesis of 3-(Bromomethyl)-1H-indazole typically begins with the bromination of 1H-indazole. This can be achieved by reacting 1H-indazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, selectively brominating the methyl group at the third position.
Industrial Production Methods: Industrially, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 3-(Bromomethyl)-1H-indazole undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles. Common reagents include sodium azide, potassium cyanide, and thiols, leading to the formation of azido, cyano, and thioether derivatives, respectively.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products Formed:
Azido Derivative: Formed by substitution with sodium azide.
Carboxylic Acid: Formed by oxidation with potassium permanganate.
Alcohol: Formed by reduction with lithium aluminum hydride.
Scientific Research Applications
Chemistry:
Building Block: 3-(Bromomethyl)-1H-indazole serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules through various substitution reactions.
Biology:
Bioconjugation: The bromomethyl group allows for bioconjugation with biomolecules, facilitating the study of biological processes and the development of biocompatible materials.
Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry:
Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to introduce functional groups into polymer backbones.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 3-(Bromomethyl)-1H-indazole can act as an enzyme inhibitor by covalently modifying active site residues, thereby blocking enzyme activity.
Signal Transduction: The compound may interfere with signal transduction pathways by modifying key signaling proteins, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
3-(Chloromethyl)-1H-indazole: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity due to the difference in halogen properties.
3-(Fluoromethyl)-1H-indazole: Contains a fluorine atom, leading to distinct electronic effects and reactivity patterns compared to the bromine derivative.
Uniqueness:
Reactivity: The bromine atom in 3-(Bromomethyl)-1H-indazole provides a balance between reactivity and stability, making it a preferred choice for certain synthetic applications.
Biological Activity: The compound’s unique structure allows for specific interactions with biological targets, offering potential advantages in drug development over its halogenated analogs.
Properties
IUPAC Name |
3-(bromomethyl)-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKBCQWFKVKWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630763 | |
| Record name | 3-(Bromomethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293758-70-0 | |
| Record name | 3-(Bromomethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


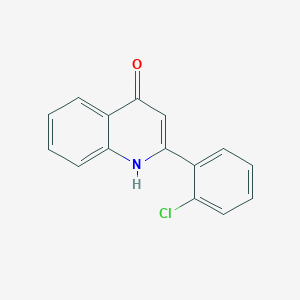

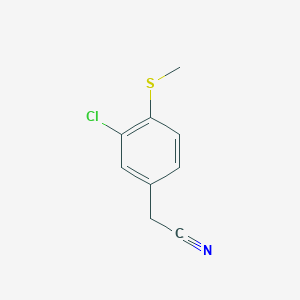
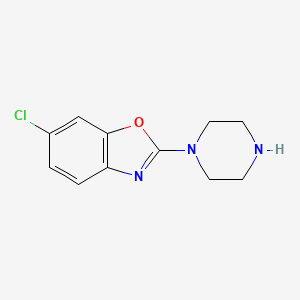
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1629691.png)
